molecular formula C20H24N2O B13084585 2-(Benzylamino)-N-cyclohexylbenzamide

2-(Benzylamino)-N-cyclohexylbenzamide

Cat. No.: B13084585
M. Wt: 308.4 g/mol
InChI Key: BOKBMBCNPSSNRO-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N-cyclohexylbenzamide is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzylamino group attached to a benzamide moiety, with a cyclohexyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-N-cyclohexylbenzamide typically involves the reaction of benzylamine with N-cyclohexylbenzamide under specific conditions. One common method is the nucleophilic substitution reaction, where benzylamine acts as a nucleophile and attacks the carbonyl carbon of N-cyclohexylbenzamide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding amides or imines.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzamides or imines.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-N-cyclohexylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-N-cyclohexylbenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group provides steric hindrance, influencing its interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-(benzylamino)-N-cyclohexylbenzamide

InChI

InChI=1S/C20H24N2O/c23-20(22-17-11-5-2-6-12-17)18-13-7-8-14-19(18)21-15-16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12,15H2,(H,22,23)

InChI Key

BOKBMBCNPSSNRO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NCC3=CC=CC=C3

Origin of Product

United States

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